molecular formula C9H13BrO3 B2470670 Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate CAS No. 2241128-18-5

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B2470670
CAS No.: 2241128-18-5
M. Wt: 249.104
InChI Key: QSJXKLLJQFFZNN-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate is an organic compound with a complex structure, featuring a bromomethyl group attached to a cyclohexane ring that also contains a ketone and an ester functional group

Scientific Research Applications

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical, it would interact with biological targets in the body. If used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

As with any chemical, handling “Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate” would require appropriate safety precautions. It’s important to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in more detail. If it’s a useful reagent in synthetic chemistry, research could focus on developing new reactions or improving existing ones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 4-oxocyclohexane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methylene position adjacent to the carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, where the bromomethyl group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 1-(hydroxymethyl)-4-hydroxycyclohexane-1-carboxylate.

    Oxidation: Methyl 1-(carboxymethyl)-4-oxocyclohexane-1-carboxylate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(chloromethyl)-4-oxocyclohexane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 1-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.

    Methyl 1-(bromomethyl)-4-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group on the cyclohexane ring.

Uniqueness

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- or hydroxyl-substituted analogs. The bromine atom is a better leaving group than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the combination of the bromomethyl, ketone, and ester groups provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3/c1-13-8(12)9(6-10)4-2-7(11)3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJXKLLJQFFZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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